molecular formula C11H12N2O3 B1487027 2-(dimethoxymethyl)quinazolin-4(3H)-one CAS No. 885524-75-4

2-(dimethoxymethyl)quinazolin-4(3H)-one

Cat. No.: B1487027
CAS No.: 885524-75-4
M. Wt: 220.22 g/mol
InChI Key: DHYBRTPMJKSWII-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-ones are a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . Some quinazolinone derivatives have been found to exhibit good luminescence properties .


Synthesis Analysis

A green, simple, and efficient method is developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .


Molecular Structure Analysis

The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized .


Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Scientific Research Applications

Antiviral Activities

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a broad spectrum of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Compounds from these series showed inhibitory effects on virus replication, highlighting their potential as antiviral agents (Selvam et al., 2007).

Antioxidant Properties

Research on 2-substituted quinazolin-4(3H)-ones demonstrated their significant antioxidant activities. These activities were evaluated using different methods, revealing that certain structural modifications enhance their antioxidant potential. This study underscores the utility of quinazolinones in combating oxidative stress-related diseases (Mravljak et al., 2021).

Antimicrobial Activity

Several studies have synthesized quinazolin-4(3H)-one derivatives to evaluate their antimicrobial efficacy against bacteria and fungi. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing their potential as antimicrobial agents (Shi et al., 2013).

Cytotoxic Activity

Quinazolin-4(3H)-one derivatives, particularly those modified with polyphenolic groups, have demonstrated potent cytotoxic activities against various cancer cell lines while maintaining high compatibility with normal cells. This finding indicates the promise of quinazolinones in cancer therapy (Pele et al., 2022).

Corrosion Inhibition

In addition to biological activities, quinazolin-4(3H)-one compounds have been investigated for their application in corrosion inhibition. Studies on steel in acidic environments have shown that these compounds can effectively protect against corrosion, suggesting their utility in industrial applications (Zhang et al., 2016).

Properties

IUPAC Name

2-(dimethoxymethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-11(16-2)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6,11H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYBRTPMJKSWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=CC=CC=C2C(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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